(1-((1H-benzo[d]imidazol-2-yl)methyl)cyclohexyl)methanamine
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Overview
Description
(1-((1H-benzo[d]imidazol-2-yl)methyl)cyclohexyl)methanamine is a complex organic compound that features a benzimidazole moiety linked to a cyclohexyl group via a methanamine bridge. Benzimidazole derivatives are known for their broad range of biological activities and are often used in medicinal chemistry for drug development.
Mechanism of Action
Target of Action
It is known that imidazole containing compounds, such as this one, have a broad range of chemical and biological properties . They have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been reported to interact with various targets leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives have been reported to interact with various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
It is known that imidazole derivatives generally have high gi absorption and are bbb permeant . These properties can impact the bioavailability of the compound.
Result of Action
Imidazole derivatives have been reported to induce various cellular responses, including cell cycle arrest and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((1H-benzo[d]imidazol-2-yl)methyl)cyclohexyl)methanamine typically involves the formation of the benzimidazole ring followed by the introduction of the cyclohexyl and methanamine groups. One common method involves the condensation of o-phenylenediamine with an aldehyde to form the benzimidazole core. This is followed by alkylation with a cyclohexylmethyl halide under basic conditions to introduce the cyclohexyl group. Finally, the methanamine group is introduced through reductive amination using formaldehyde and a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(1-((1H-benzo[d]imidazol-2-yl)methyl)cyclohexyl)methanamine can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Alkyl halides or sulfonates can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives of the benzimidazole ring.
Reduction: Dihydro derivatives of the benzimidazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1-((1H-benzo[d]imidazol-2-yl)methyl)cyclohexyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
(1H-benzo[d]imidazol-2-yl)methanamine: Lacks the cyclohexyl group, which may reduce its binding affinity and selectivity.
Cyclohexylmethanamine: Lacks the benzimidazole moiety, which is crucial for biological activity.
(1H-benzo[d]imidazol-2-yl)cyclohexane: Lacks the methanamine group, which is important for certain chemical reactions.
Uniqueness
(1-((1H-benzo[d]imidazol-2-yl)methyl)cyclohexyl)methanamine is unique due to the presence of both the benzimidazole and cyclohexyl groups, which confer specific biological and chemical properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research .
Properties
IUPAC Name |
[1-(1H-benzimidazol-2-ylmethyl)cyclohexyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3/c16-11-15(8-4-1-5-9-15)10-14-17-12-6-2-3-7-13(12)18-14/h2-3,6-7H,1,4-5,8-11,16H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTYUSIPMFOMJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC2=NC3=CC=CC=C3N2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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